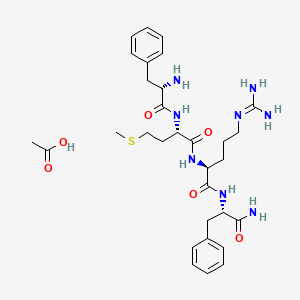

Phe-Met-Arg-Phe, amide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H46N8O6S |

|---|---|

Molecular Weight |

658.8 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C29H42N8O4S.C2H4O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;1-2(3)4/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);1H3,(H,3,4)/t21-,22-,23-,24-;/m0./s1 |

InChI Key |

SDZGHFARVNFBSH-JPIABUGISA-N |

Isomeric SMILES |

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phe-Met-Arg-Phe Amide Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phe-Met-Arg-Phe amide (FMRFamide) and its related peptides (FaRPs) are a widespread family of neuropeptides that play crucial roles in a vast array of physiological processes, primarily in invertebrates. Their mechanism of action is multifaceted, involving interactions with both G-protein coupled receptors (GPCRs) and ionotropic receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying FMRFamide signaling, with a focus on its receptor interactions, downstream signaling cascades, and physiological consequences. Detailed experimental protocols for key assays and quantitative data on receptor binding and activation are presented to facilitate further research and drug development efforts in this area.

Introduction

FMRFamide, a tetrapeptide with the sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide, was first isolated from the ganglia of the clam Mercenaria mercenaria. It is the founding member of a large superfamily of peptides characterized by a C-terminal RF-amide motif. These peptides have been implicated in the regulation of diverse physiological functions, including cardiovascular control, muscle contractility, feeding behavior, and neuronal activity. The acetate (B1210297) salt of FMRFamide is commonly used in experimental settings. Understanding the precise mechanism of action of FMRFamide is critical for elucidating its physiological roles and for the development of novel therapeutic agents that target these pathways.

FMRFamide Receptors

FMRFamide and its analogs exert their effects by binding to two main classes of receptors: G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).

FMRFamide G-Protein Coupled Receptors (GPCRs)

The majority of FMRFamide's actions are mediated by GPCRs. These receptors are characterized by seven transmembrane domains and, upon ligand binding, activate intracellular heterotrimeric G-proteins, initiating downstream signaling cascades. Several FMRFamide-responsive GPCRs have been identified and cloned in various invertebrate species.[1] These receptors can couple to different G-protein subtypes, leading to a diversity of cellular responses.

FMRFamide-gated Sodium Channels (FaNaCs)

In addition to GPCRs, FMRFamide can directly gate a class of ionotropic receptors known as FaNaCs.[2] These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. Binding of FMRFamide to FaNaCs leads to a rapid influx of sodium ions, causing membrane depolarization and neuronal excitation. This represents a mechanism for fast, direct neurotransmission by a neuropeptide.[2]

Signaling Pathways

The activation of FMRFamide receptors triggers distinct intracellular signaling pathways, largely dependent on the G-protein subtype coupled to the GPCR.

Gq/11 Signaling Pathway

Several FMRFamide receptors are coupled to Gαq/11 proteins. Upon activation, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). The downstream targets of PKC in the context of FMRFamide signaling include ion channels and proteins involved in muscle contraction and neurotransmitter release.

Gs Signaling Pathway

Certain FMRFamide receptors couple to Gαs proteins. Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA can phosphorylate a variety of downstream targets, including ion channels, metabolic enzymes, and transcription factors, leading to changes in cellular function. For example, in some molluscan neurons, FMRFamide-induced increases in cAMP can modulate ion channel activity.

Gi/o Signaling Pathway

FMRFamide receptors can also couple to inhibitory Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can counteract the effects of Gs-coupled receptor activation. Additionally, the βγ subunits of the dissociated G-protein can directly modulate the activity of various effector proteins, including ion channels such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition. In Aplysia sensory neurons, FMRFamide has been shown to reverse the effects of serotonin (B10506) (which acts via cAMP) by a mechanism that involves decreasing protein phosphorylation.[3]

Quantitative Data

The binding affinity (Ki) and potency (EC50) of FMRFamide and its analogs vary depending on the receptor subtype and the species. The following table summarizes some of the available quantitative data.

| Peptide/Analog | Receptor/Tissue | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| FMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 6 | [2] | |

| PDNFMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 0.9 | [2] | |

| DPKQDFMRFamide | Drosophila FMRFamide Receptor | Calcium mobilization | 3 | [2] | |

| FMRFamide | Helix aspersa ganglia | Radioligand Binding | 15.4 | [4] | |

| FLRFamide | Helix aspersa ganglia | Radioligand Binding | 12.6 | [4] | |

| pQDPFLRFamide | Helix aspersa ganglia | Radioligand Binding | 13.5 | [4] | |

| SPREPIRFamide (FLP-2A) | C. elegans FRPR-18 | Calcium mobilization | nanomolar range | [5] | |

| LRGEPIRFamide (FLP-2B) | C. elegans FRPR-18 | Calcium mobilization | micromolar range | [5] |

Experimental Protocols

Radioligand Binding Assay for FMRFamide Receptors (GPCRs)

This protocol describes a general method for determining the binding affinity of FMRFamide or its analogs to GPCRs expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the FMRFamide receptor of interest or dissect the relevant tissue.

-

Homogenize the cells or tissue in a cold buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of the membrane preparation to each well.

-

For total binding, add a fixed concentration of a radiolabeled FMRFamide analog (e.g., [125I]-YFMRFamide).

-

For non-specific binding, add the radiolabeled ligand in the presence of a high concentration of unlabeled FMRFamide.

-

For competition binding, add the radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., FMRFamide or its analogs).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology for FMRFamide-gated Channels (FaNaCs)

This protocol outlines the whole-cell patch-clamp technique to record currents mediated by FaNaCs in response to FMRFamide application.

References

- 1. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]

- 2. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a diverse family of neuropeptides characterized by a common C-terminal Arg-Phe-NH2 motif. First identified in the Venus clam, Macrocallista nimbosa, these peptides have since been found across a wide range of invertebrate and vertebrate species, where they play crucial roles in a variety of physiological processes.[1][2] Their functions include the modulation of muscle contraction, neuronal activity, cardiovascular function, and feeding behavior.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways of FaRPs, detailed experimental protocols for their study, and quantitative data to support researchers and professionals in the field of drug development.

FaRPs exert their effects through two primary signaling mechanisms: metabotropic pathways involving G protein-coupled receptors (GPCRs) and ionotropic pathways mediated by direct interaction with ion channels.[4] Understanding these distinct and sometimes convergent pathways is critical for elucidating the multifaceted roles of FaRPs and for the development of novel therapeutics targeting these systems.

Core Signaling Pathways

FMRFamide-related peptides utilize both G protein-coupled receptors and ligand-gated ion channels to transduce their signals, leading to a wide array of cellular responses.

G Protein-Coupled Receptor (GPCR) Signaling

The majority of FaRPs mediate their effects through binding to specific GPCRs.[4] These receptors, upon ligand binding, undergo a conformational change that activates intracellular heterotrimeric G proteins. The activated G proteins then initiate downstream signaling cascades involving various second messengers, including cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), and inositol (B14025) trisphosphate (IP3).

a) cAMP-Mediated Pathway:

Activation of certain FaRP receptors leads to the modulation of adenylyl cyclase activity, resulting in either an increase or decrease in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates target proteins, including ion channels and transcription factors, to elicit a cellular response. For instance, in some molluscan neurons, FMRFamide has been shown to decrease a cAMP-dependent potassium current.[5]

b) IP3/DAG Pathway:

Another major GPCR pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ can activate various calcium-dependent enzymes and modulate ion channel activity. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of target proteins. This pathway is often associated with the contractile effects of FaRPs on muscle tissues.[6]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Action of FMRFamide-like peptides on porcine gastrointestinal motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of a series of analogues of the RFamide-related peptide 26RFa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. treat-nmd.org [treat-nmd.org]

Endogenous sources of Phe-Met-Arg-Phe amide acetate

An In-depth Technical Guide to the Endogenous Sources of Phe-Met-Arg-Phe Amide (FMRFamide)

Introduction

FMRFamide is a neuropeptide, first identified in the ganglia of the clam Macrocallista nimbosa, characterized by the C-terminal amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide. It is the founding member of a large and diverse superfamily of FMRFamide-related peptides (FaRPs), which are predominantly found throughout the invertebrate kingdom. These peptides share a common C-terminal -RFamide motif and are crucial signaling molecules, acting as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in the regulation of a vast array of physiological processes, including cardiovascular function, muscle contractility, feeding behavior, and reproduction. This technical guide provides a comprehensive overview of the endogenous sources of FMRFamide and its related peptides, details the experimental protocols for their study, and illustrates their key signaling pathways.

Biosynthesis and Precursor Proteins

FMRFamide and related peptides are synthesized via the classical secretory pathway for neuropeptides. The process begins with the transcription and translation of a specific FMRFamide gene into a large precursor protein, or prohormone.

A single precursor protein typically contains multiple copies of FMRFamide or various FaRP sequences. These active peptide sequences are flanked by basic amino acid residues (e.g., Lysine, Arginine) that serve as cleavage sites for prohormone convertases. Following translation on the ribosome, the precursor is trafficked through the endoplasmic reticulum and Golgi apparatus, where it undergoes a series of post-translational modifications:

-

Proteolytic Cleavage: Prohormone convertases cleave the precursor at the designated sites to release the individual peptide sequences.

-

C-Terminal Amidation: A C-terminal glycine (B1666218) residue, if present, is enzymatically converted into an amide group. This amidation is often critical for the biological activity of the peptide.

For example, the cockroach Periplaneta americana FMRFamide gene encodes a precursor containing 24 putative peptide sequences, 23 of which have been detected experimentally[1]. Similarly, in the nematode C. elegans, over 70 distinct FMRFamide-like peptides (FLPs) are predicted to be encoded by at least 31 different flp genes.

Endogenous Distribution and Quantitative Levels

FMRFamide-related peptides are widely distributed in the central and peripheral nervous systems of invertebrates, with particularly high concentrations found in neurosecretory structures.

Distribution in Invertebrates

-

Mollusca: FaRPs are found extensively in the central nervous system (CNS) and peripheral tissues of molluscs like the snails Lymnaea stagnalis and Aplysia californica.[2][3][4] They are localized in specific neuronal clusters within the buccal, cerebral, and pleural ganglia, from which they innervate targets such as the heart and muscles involved in feeding.[5]

-

Arthropoda: In insects and crustaceans, FaRPs are concentrated in the brain, ventral nerve cord, and neurohemal organs.[6][7] Neurohemal organs, such as the pericardial organs in lobsters and crayfish and the thoracic perisympathetic organs in insects, store and release large quantities of these peptides into the hemolymph, allowing them to act as circulating hormones.[8][9][10]

-

Nematoda: In C. elegans, FaRPs are expressed in a majority of its neurons, including sensory neurons, interneurons, and motor neurons, reflecting their broad functional repertoire in modulating locomotion, feeding, and reproduction.

Quantitative Data

Quantitative analysis, primarily through radioimmunoassay (RIA), has revealed significant variations in FaRP concentrations between different tissues, highlighting areas of synthesis and release.

| Organism | Tissue | FMRFamide-like Peptide Concentration | Citation(s) |

| Lobster (Homarus americanus) | Pericardial Organs (Neurohemal) | 60 - 100 pmol/mg protein | [8][11] |

| Ventral Nerve Cord | ~1 pmol/mg protein | [8][11] |

| Organism | Tissue(s) with High Concentration | Description | Citation(s) |

| Cockroach (Periplaneta americana) | Thoracic Perisympathetic Organs | Described as a "unique accumulation" of FaRPs, serving as a major neurohemal release site in the insect CNS. | [9] |

| Snail (Lymnaea stagnalis) | Central Nervous System (CNS) | High quantities of FMRFamide and related heptapeptides have been purified from the CNS. | [12] |

| Crayfish (Procambarus clarkii) | Pericardial Organs | A primary source for the isolation of FMRFamide-related peptides. | [10] |

Signaling Pathways

FMRFamide and its related peptides elicit their physiological effects primarily through two distinct types of receptors: G-protein coupled receptors (GPCRs) and, more uniquely, ionotropic FMRFamide-gated sodium channels (FaNaCs).

G-Protein Coupled Receptor (GPCR) Signaling

The most common mechanism of FaRP action is through GPCRs. This pathway involves several key steps that lead to the modulation of intracellular second messengers.

Ionotropic Receptor (FaNaC) Signaling

In some invertebrates, particularly molluscs, FMRFamide can directly activate a ligand-gated ion channel known as the FMRFamide-gated Sodium Channel (FaNaC). This mechanism provides a much faster mode of neurotransmission compared to the GPCR pathway.

Experimental Protocols

The identification, quantification, and characterization of endogenous FMRFamide peptides rely on a combination of biochemical and analytical techniques.

Workflow for FMRFamide Discovery and Quantification

A typical experimental workflow involves tissue extraction, peptide purification, and analysis by mass spectrometry and/or immunoassay.

Protocol: Peptide Extraction from Neural Tissue

-

Dissection: Rapidly dissect neural tissue (e.g., ganglia, pericardial organs) in cold saline and immediately freeze on dry ice or in liquid nitrogen to prevent degradation.

-

Homogenization: Weigh the frozen tissue. Add 10 volumes (v/w) of an ice-cold extraction solvent (e.g., 90% Methanol / 9% Glacial Acetic Acid / 1% Water). Homogenize thoroughly using a tissue homogenizer or sonicator.

-

Incubation: Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.

-

Collection: Carefully collect the supernatant, which contains the crude peptide extract. Avoid disturbing the pellet.

-

Drying: Dry the supernatant using a vacuum centrifuge (SpeedVac) to remove the organic solvent.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., 0.1% Trifluoroacetic Acid (TFA) for HPLC).

Protocol: Reversed-Phase HPLC Purification

-

System Preparation: Equilibrate a C18 reversed-phase HPLC column with Buffer A (e.g., 99.9% Water, 0.1% TFA).

-

Sample Injection: Inject the reconstituted peptide extract onto the column.

-

Elution Gradient: Elute the bound peptides using a linear gradient of Buffer B (e.g., 80% Acetonitrile, 19.9% Water, 0.1% TFA). A typical gradient might run from 5% to 60% Buffer B over 60 minutes at a flow rate of 1 mL/min.

-

Detection: Monitor the column eluate using a UV detector at wavelengths of 214 nm and 280 nm, which are characteristic for peptide bonds and aromatic residues, respectively.

-

Fraction Collection: Collect fractions at regular intervals (e.g., every minute) using an automated fraction collector. These fractions can then be screened for FMRFamide-like immunoreactivity or analyzed directly by mass spectrometry.

Protocol: Radioimmunoassay (RIA)

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic FMRFamide in RIA buffer.

-

Assay Setup: In assay tubes, add RIA buffer, the standard or unknown sample, a specific primary antibody against FMRFamide, and a known quantity of radiolabeled FMRFamide (e.g., ¹²⁵I-FMRFamide) as a tracer.

-

Incubation: Incubate the tubes at 4°C for 16-24 hours to allow for competitive binding between the labeled (tracer) and unlabeled (sample/standard) peptide for the limited number of antibody binding sites.

-

Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal serum. Incubate for a sufficient time to precipitate the primary antibody-antigen complexes.

-

Separation: Centrifuge the tubes to pellet the antibody-bound complexes. Decant the supernatant containing the unbound (free) tracer.

-

Counting: Measure the radioactivity of the pellet using a gamma counter.

-

Quantification: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled FMRFamide in the sample. Determine the concentration of the unknown samples by comparing their radioactive counts to the standard curve.

Protocol: Mass Spectrometry (MS) Identification

-

Sample Preparation: Mix the HPLC fraction containing the peptide of interest with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.

-

MS Analysis (MALDI-TOF): Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer. This provides a precise molecular weight (mass) of the peptide(s) in the fraction.

-

Tandem MS (MS/MS) for Sequencing: Select the ion corresponding to the peptide's mass (the parent ion) and subject it to fragmentation within the mass spectrometer (e.g., via collision-induced dissociation).

-

Fragment Ion Analysis: Analyze the masses of the resulting fragment ions. The mass differences between adjacent peaks in the fragment spectrum correspond to specific amino acid residues, allowing for de novo sequencing of the peptide.

-

Database Searching: The obtained sequence can be confirmed by searching against protein sequence databases to find a match with a known or predicted FMRFamide precursor protein.

Conclusion

The endogenous sources of FMRFamide and its related peptides are primarily neuronal and neurosecretory cells within the invertebrate nervous system. These peptides are synthesized from larger precursors and are stored in high concentrations in specific ganglia and neurohemal organs, from which they are released to act on target tissues. Their signaling is mediated by both metabotropic GPCRs and ionotropic FaNaC channels, leading to a wide range of physiological effects. The combination of immunoassays, chromatography, and mass spectrometry provides a powerful toolkit for researchers to extract, quantify, and characterize these vital signaling molecules, paving the way for a deeper understanding of their function in neurobiology and for potential applications in drug development.

References

- 1. Distribution of serotonin and FMRF-amide in the brain of Lymnaea stagnalis with respect to the visual system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Processing of the FMRFamide precursor protein in the snail Lymnaea stagnalis: characterization and neuronal localization of a novel peptide, 'SEEPLY' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMRFamide is endogenous to the Aplysia heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

- 8. FMRFamidelike peptides of Homarus americanus: distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique accumulation of neuropeptides in an insect: FMRFamide-related peptides in the cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of two FMRFamide-related peptides from crayfish pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FMRFamidelike peptides of homarus americanus: Distribution, immunocytochemical mapping, and ultrastructural localization in terminal varicosities | Semantic Scholar [semanticscholar.org]

- 12. The brain of Lymnaea contains a family of FMRFamide-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Impact of FMRFamides: A Technical Review for Researchers

An in-depth exploration of the diverse physiological roles of FMRFamide-related peptides (FaRPs), their mechanisms of action, and the experimental methodologies used to elucidate their functions.

FMRFamide and its related peptides (FaRPs) constitute a large and diverse family of neuropeptides found across the animal kingdom.[1] Since the initial discovery of FMRFamide in the ganglia of the Venus clam, Macrocallista nimbosa, research has unveiled their significant modulatory roles in a wide array of physiological processes.[1][2] These peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are crucial signaling molecules in the nervous, cardiovascular, and gastrointestinal systems.[2][3] This technical guide provides a comprehensive review of the physiological effects of FMRFamides, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways to support further research and drug development.

Cardiovascular Effects

FMRFamides have been shown to exert significant cardioexcitatory effects in both invertebrates and vertebrates.[2][3] In mammals, these peptides can increase blood pressure and heart rate.[4]

Table 1: Effects of FMRFamides on Cardiovascular Parameters in Rats

| Peptide | Dose | Effect on Mean Arterial Blood Pressure (MABP) | Effect on Heart Rate (HR) | Central or Peripheral Action | Associated Neurotransmitter Release | Reference |

| FMRFamide | 10-1000 µg/kg | Increase | Increase | Central | 2-3 fold increase in plasma noradrenaline | [4] |

| L-Arg-L-Phe | 10-1000 µg/kg | Increase (approx. 4-fold more potent than FMRFamide) | Increase (approx. 4-fold more potent than FMRFamide) | Central | 2-3 fold increase in plasma noradrenaline | [4] |

Data from studies on anesthetized rats. The lack of a pressor response in pithed rats indicates a central mechanism of action.[4]

Neuromodulatory Functions

In the nervous system, FMRFamides act as neuromodulators, influencing neuronal excitability and synaptic transmission.[3][5] In invertebrates, they are involved in the modulation of muscle contraction and rhythmic behaviors.[6][7] In mammals, FMRFamides have been shown to interact with the opioid system, although they exhibit weak affinity for opioid receptors directly.[3][8][9]

Table 2: Neuromodulatory Effects of FMRFamides

| System/Organism | Peptide/Concentration | Effect | Reference |

| Snail (Helix aspersa) Neurons | FMRF-amide (10-50 µM) | Decreases duration of Ca2+-dependent action potential; Decreases Ca2+ current | [5] |

| Rat Spinal Cord | NPFF and NPAF | Potentiated the amplitude of the monosynaptic reflex (MSR) | [10] |

| Crayfish (Procambarus clarkii) Neuromuscular Junction | NF1 and DF2 | Increased amplitude of excitatory junctional potentials (EJPs) | [11] |

| C. elegans | FLP-22 | Activates the head mesodermal cell, leading to muscle contraction | [6] |

| C. elegans | FLP-9 | Inhibits the activation of the head mesodermal cell | [6] |

Gastrointestinal Regulation

FMRFamide-like peptides play a role in regulating gastrointestinal motility.[3][12] In porcine gastrointestinal smooth muscle, FMRFamide-related peptides induce phasic contractions.[12] This action is believed to be a direct effect on the smooth muscle, independent of opioid receptors and mediated through L-type calcium channels.[12]

Table 3: Effects of FMRFamide-Related Peptides on Porcine Gastrointestinal Motility

| Peptide | Concentration | Effect on Jejunal Longitudinal Strips | Mechanism of Action | Reference |

| F8Famide & A18Famide | 10⁻⁶ M | Phasic contractions (91% +/- 4% of histamine (B1213489) response) | Direct action on L-type calcium channels | [12] |

Signaling Pathways

FMRFamides exert their effects through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs).[1][13] However, ionotropic receptors for these peptides have also been identified.[14]

In C. elegans, the antagonistic actions of FLP-22 and FLP-9 on the head mesodermal cell are mediated by distinct GPCRs. FLP-22 activates the FRPR-17 GPCR, leading to a protein kinase A (PKA) signaling cascade and subsequent muscle contraction.[6] Conversely, FLP-9 acts through the FRPR-21 GPCR to inhibit this activation.[6]

Figure 1. Opposing FMRFamide signaling pathways controlling muscle contraction in C. elegans.[6]

In some molluscan neurons, FMRFamide has been shown to decrease a cyclic AMP-dependent K+ conductance, suggesting an interaction with cAMP signaling pathways.[5] Furthermore, in the hard clam, the cardioexcitatory effects of FMRFamide are thought to involve an increase in cytoplasmic cAMP.[2]

Experimental Protocols

A variety of experimental techniques are employed to study the physiological effects of FMRFamides.

Immunohistochemistry for FMRFamide in C. elegans

This protocol is used to visualize the localization of FMRFamide-like peptides within the nervous system of the nematode C. elegans.[15]

-

Worm Preparation: Grow and wash worms to remove bacteria.

-

Fixation: Fix worms in 4% paraformaldehyde for 12-36 hours at 4°C.

-

Permeabilization: Incubate in a solution containing β-mercaptoethanol and Triton-X-100 to increase permeability.

-

Enzymatic Digestion: Treat with collagenase to partially digest the cuticle.

-

Blocking: Incubate with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for FMRFamide (e.g., rabbit anti-FMRFamide).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Mounting and Visualization: Mount the worms on a slide and visualize using fluorescence microscopy.

Figure 2. Workflow for FMRFamide immunohistochemistry in C. elegans.[15]

In Vitro Muscle Contraction Assays

These assays are used to quantify the effects of FMRFamides on smooth or cardiac muscle preparations.

-

Tissue Preparation: Isolate muscle strips (e.g., from porcine jejunum or crayfish heart) and mount them in an organ bath containing a physiological saline solution.[11][12]

-

Recording: Connect the muscle strip to a force transducer to record isometric or isotonic contractions.

-

Peptide Application: Add known concentrations of FMRFamide or related peptides to the organ bath.

-

Data Analysis: Measure changes in the force and frequency of muscle contractions in response to the peptides.

Electrophysiological Recordings

Electrophysiological techniques are used to study the effects of FMRFamides on neuronal activity and synaptic transmission.

-

Preparation: Prepare isolated neurons, spinal cord slices, or neuromuscular junctions for recording.[5][10][11]

-

Recording Configuration: Use techniques such as intracellular recording, patch-clamp, or field potential recordings to measure membrane potential, ion currents, or synaptic potentials.

-

Peptide Perfusion: Apply FMRFamides to the preparation via perfusion.

-

Data Analysis: Analyze changes in neuronal firing, ion channel conductance, or the amplitude and frequency of synaptic events.

Conclusion

The FMRFamide family of neuropeptides represents a crucial and widespread class of signaling molecules with diverse physiological functions. Their roles in modulating cardiovascular, nervous, and gastrointestinal systems highlight their importance in maintaining homeostasis. The ongoing elucidation of their signaling pathways and receptor interactions continues to provide valuable insights into fundamental physiological processes. The experimental protocols detailed herein serve as a foundation for researchers to further investigate the multifaceted actions of these peptides, paving the way for potential therapeutic applications.

References

- 1. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FMRFamide - Wikipedia [en.wikipedia.org]

- 3. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect neuropeptide - Wikipedia [en.wikipedia.org]

- 8. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The actions of FMRF-NH2 and FMRF-NH2 related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of FMRF-amide-like peptides on electrical activity in isolated mammalian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological effects of two FMRFamide-related peptides from the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of FMRFamide-like peptides on porcine gastrointestinal motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijbs.com [ijbs.com]

- 14. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FMRFamide Protocol [wormatlas.org]

Preliminary Research on Phe-Met-Arg-Phe Amide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phe-Met-Arg-Phe amide (FMRFamide), a member of the FMRFamide-related peptide (FaRP) family, is a neuropeptide characterized by the C-terminal sequence -Arg-Phe-NH2.[1][2] First isolated from the ganglia of the clam Mercenaria mercenaria, FMRFamide and its related peptides are widely distributed across invertebrate and vertebrate species.[2][3] These peptides are involved in a vast array of physiological processes, acting as neurotransmitters, neuromodulators, and hormones.[4][5] Their functions include the regulation of muscle contraction, cardiovascular activity, feeding behavior, and reproduction.[2][4] The acetate (B1210297) salt of FMRFamide is a common form used in research due to its stability and solubility in aqueous solutions. This guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and mechanism of action of Phe-Met-Arg-Phe amide acetate, along with detailed experimental protocols and quantitative data.

Chemical and Physical Properties

Phe-Met-Arg-Phe amide acetate is a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated. The acetate salt form enhances its stability and solubility.

| Property | Value | Reference |

| Molecular Formula | C29H42N8O4S (FMRFamide) | [2] |

| Molecular Weight | 598.75 g/mol (FMRFamide) | [2] |

| Sequence | Phe-Met-Arg-Phe-NH2 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [6] |

Synthesis and Purification

The synthesis of Phe-Met-Arg-Phe amide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of FMRFamide

This protocol outlines the manual synthesis of FMRFamide on a Rink Amide resin, which yields a C-terminally amidated peptide.[7][9]

Materials:

-

Rink Amide resin

-

Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[10]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[11]

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Activate Fmoc-Phe-OH by dissolving it in DMF with a coupling reagent (e.g., DIC/OxymaPure).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (colorless beads) indicates complete coupling.[11]

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, and Fmoc-Phe-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Column: C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

-

Acetate Salt Formation: The peptide can be converted to the acetate salt by dissolving the purified TFA salt in water, passing it through an anion-exchange column in the acetate form, and then lyophilizing. Alternatively, repeated lyophilization from an acetic acid solution can be performed.[6]

Biological Functions and Therapeutic Potential

FMRFamide and its related peptides exhibit a wide range of biological activities across different phyla.

-

Invertebrates:

-

Cardioactivity: FMRFamide was first identified as a cardioexcitatory agent in mollusks, increasing both the force and frequency of heart contractions.[2]

-

Neuromodulation: It plays a crucial role in modulating neuronal activity and synaptic transmission.[5]

-

Muscle Contraction: FMRFamide-related peptides are known to modulate the contraction of visceral and somatic muscles.[4]

-

Other Functions: These peptides are also involved in the regulation of feeding, reproduction, and behavior.[2][5]

-

-

Vertebrates:

-

Cardiovascular Effects: In mammals, FMRFamide can be cardioexcitatory.[3]

-

Opioid Modulation: It has been shown to have anti-opiate effects, inhibiting morphine-induced analgesia.[3]

-

Gastrointestinal Motility: FMRFamide can inhibit colonic propulsive motility.[3]

-

Neuroendocrine Regulation: It may play a role in the hypothalamic control of the anterior pituitary.

-

The diverse functions of FMRFamide suggest its potential as a lead compound for the development of novel therapeutics targeting a range of conditions.

Mechanism of Action and Signaling Pathways

FMRFamide primarily exerts its effects through G-protein coupled receptors (GPCRs).[4][14] However, in some instances, it can directly gate ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

The binding of FMRFamide to its GPCR initiates a cascade of intracellular events.[15][16]

-

Receptor Activation: FMRFamide binds to the extracellular domain of its GPCR, inducing a conformational change in the receptor.[16]

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, promoting the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer.[15]

-

Downstream Effectors: The dissociated Gα and Gβγ subunits can then modulate the activity of various downstream effector proteins.

-

Gαs Pathway: If coupled to a Gαs protein, the activated subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA).[15] In some molluscan systems, FMRFamide has been shown to increase cAMP levels.[2]

-

Gαi Pathway: If coupled to a Gαi protein, the activated subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[15]

-

Gαq/11 Pathway: Activation of a Gαq/11 protein stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16]

-

-

Physiological Response: The activation of these signaling pathways ultimately leads to a physiological response, such as muscle contraction or changes in neuronal excitability. For instance, in schistosomes, FMRFamide-like peptides elicit muscle contraction by enhancing Ca2+ influx through voltage-operated calcium channels via a PKC-dependent pathway.[1]

Caption: FMRFamide GPCR Signaling Pathway.

Key Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of FMRFamide or its analogs for its receptor.[17][18][19]

Materials:

-

Cell membranes expressing the FMRFamide receptor

-

Radiolabeled FMRFamide analog (e.g., [125I]-labeled analog)

-

Unlabeled FMRFamide acetate (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

96-well filter plates (e.g., GF/C filters)

-

Vacuum filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled FMRFamide acetate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Caption: Receptor Binding Assay Workflow.

Intracellular Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in response to FMRFamide.[21][22][23]

Materials:

-

Cultured cells responsive to FMRFamide

-

Fluo-4 AM or Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Cell Culture: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in physiological buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

-

Washing: Wash the cells with fresh physiological buffer to remove extracellular dye.

-

Imaging:

-

Mount the coverslip on the microscope stage.

-

Acquire a baseline fluorescence measurement.

-

Perfuse the cells with a solution containing FMRFamide acetate at the desired concentration.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.

Quantitative Data

This section summarizes key quantitative data for FMRFamide and related peptides.

Binding Affinities

| Ligand | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| FMRF-NH₂ | Human NPFF2 | CHO cells | [¹²⁵I]-EYF | 10.5 | [24] |

Functional Potency (EC50/IC50)

| Peptide/Compound | Biological Activity | System | EC50/IC50 | Reference |

| YIRFamide | Muscle Contraction | Schistosoma mansoni muscle fibers | ~1 µM (concentration for significant effect) | [1] |

| Calphostin C | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 61 nM | [1] |

| Chelerythrine chloride | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 0.7 µM | [1] |

| RO 31-8220 | Inhibition of YIRFamide-induced contraction | Schistosoma mansoni muscle fibers | IC50 = 1.54 µM | [1] |

Conclusion

Phe-Met-Arg-Phe amide acetate is a versatile and biologically significant neuropeptide with a wide range of physiological functions. Its mechanism of action, primarily through GPCRs, involves complex signaling cascades that offer multiple points for therapeutic intervention. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacology and therapeutic potential of FMRFamide and its analogs. Further research is warranted to fully elucidate the roles of this peptide family in both health and disease, and to exploit their potential for the development of novel therapeutics.

References

- 1. FMRFamide-Like Peptides (FLPs) Enhance Voltage-Gated Calcium Currents to Elicit Muscle Contraction in the Human Parasite Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. FMRFamide - Wikipedia [en.wikipedia.org]

- 3. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. youtube.com [youtube.com]

- 12. lcms.cz [lcms.cz]

- 13. agilent.com [agilent.com]

- 14. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Phe-Met-Arg-Phe Amide Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Phe-Met-Arg-Phe amide acetate (B1210297) (FMRFamide acetate) in various in vitro studies. FMRFamide is a neuropeptide belonging to the family of FMRFamide-related peptides (FaRPs) and is involved in a wide range of biological processes, making it a key molecule for research in neuroscience, pharmacology, and physiology.[1][2]

Product Information

-

Peptide Name: Phe-Met-Arg-Phe amide acetate

-

Sequence: H-Phe-Met-Arg-Phe-NH₂

-

Molecular Formula: C₂₉H₄₂N₈O₄S (for the free base)

-

Molecular Weight: 598.76 g/mol (for the free base)

-

Appearance: Lyophilized white powder

-

Storage: Store lyophilized peptide at -20°C for long-term storage and at 4°C for short-term use.[3] Reconstituted stock solutions should be stored at -20°C or -80°C.[4][5]

Solubility and Stock Solution Preparation

Proper dissolution of FMRFamide acetate is critical for accurate and reproducible experimental results. The choice of solvent depends on the experimental requirements, particularly for cell-based assays where solvent toxicity is a concern.

Solubility Data

The solubility of FMRFamide can vary depending on the specific salt form (acetate vs. trifluoroacetate). The trifluoroacetate (B77799) (TFA) salt, often a byproduct of peptide synthesis, generally enhances the solubility of peptides in aqueous solutions.[6]

| Solvent | Concentration | Notes |

| Water (Sterile, Deionized) | 20 mg/mL (24.19 mM) | Sonication may be required to fully dissolve the peptide.[7] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (120.95 mM) | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[7] Sonication may be necessary.[7] |

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol is suitable for most applications where an aqueous solution is preferred.

Materials:

-

Phe-Met-Arg-Phe amide acetate (lyophilized powder)

-

Sterile, deionized, or ultrapure water

-

Sterile, low-protein binding microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.

-

Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Calculate Required Volume: To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 598.76 g/mol ) * 100,000

-

Reconstitution: Carefully add the calculated volume of sterile water to the vial.

-

Dissolution:

-

Gently vortex the vial for 10-20 seconds.

-

If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

-

Protocol for Preparing a 50 mM DMSO Stock Solution

This protocol is recommended when a higher concentration stock solution is needed or if the peptide has limited aqueous solubility.

Materials:

-

Phe-Met-Arg-Phe amide acetate (lyophilized powder)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, low-protein binding microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Equilibrate and Centrifuge: Follow steps 1 and 2 from the aqueous stock solution protocol.

-

Calculate Required Volume: To prepare a 50 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 598.76 g/mol ) * 20,000

-

Reconstitution: Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Gently vortex the vial until the peptide is completely dissolved. Sonication can be used if necessary.

-

Aliquoting and Storage:

-

Aliquot the DMSO stock solution into smaller volumes.

-

Store at -20°C. DMSO solutions have a lower freezing point, but storage at this temperature is recommended for stability.

-

Note on DMSO in Cell-Based Assays: For most cell culture experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[8] Prepare intermediate dilutions of the DMSO stock in aqueous buffer or cell culture medium before adding to the final assay.

Experimental Protocols

In Vitro K+ Channel Activation Assay

FMRFamide is known to activate potassium currents in neurons.[7][9] This protocol outlines a general procedure for studying its effects on K+ channels using electrophysiology.

Experimental Workflow:

Figure 1: Workflow for a whole-cell patch-clamp experiment to measure FMRFamide-induced K+ currents.

Protocol:

-

Prepare Working Solutions: From your aqueous stock solution, prepare a series of working concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in the appropriate extracellular recording solution.

-

Cell Preparation: Culture the cells of interest (e.g., primary neurons, cell lines expressing the target K+ channel) on glass coverslips suitable for microscopy and electrophysiology.

-

Electrophysiology:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the cell at a holding potential appropriate for isolating K+ currents (e.g., -80 mV) and apply voltage steps to elicit currents.

-

Record baseline K+ currents for a stable period.

-

Switch the perfusion to the FMRFamide-containing solution and record the changes in K+ current.

-

After observing the effect, perfuse with the control extracellular solution to wash out the peptide and observe recovery.

-

-

Data Analysis: Measure the amplitude and kinetics of the K+ current before, during, and after FMRFamide application. Plot a dose-response curve to determine the EC₅₀.

G-Protein Coupled Receptor (GPCR) Signaling Assay (cAMP Measurement)

FMRFamide can act through GPCRs to modulate intracellular signaling pathways, such as the cyclic AMP (cAMP) pathway.[1][10]

Signaling Pathway:

Figure 2: A simplified signaling pathway for FMRFamide acting through a GPCR to modulate cAMP levels.

Protocol:

-

Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate (e.g., 96-well) at an appropriate density and grow overnight.

-

Prepare Reagents:

-

Dilute the FMRFamide stock solution to various concentrations in a suitable assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Prepare the reagents for the cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.

-

-

Cell Treatment:

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the FMRFamide working solutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer only) and a positive control (e.g., forskolin (B1673556) to directly activate adenylyl cyclase).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Follow the kit's protocol to measure the intracellular cAMP levels in each well.

-

-

Data Analysis: Normalize the cAMP levels to the vehicle control and plot the results as a function of FMRFamide concentration to generate a dose-response curve.

Troubleshooting

-

Peptide Won't Dissolve: If the peptide does not dissolve in water, try gentle warming (to no more than 40°C) or sonication.[11] If solubility is still an issue, preparing a stock solution in DMSO is the recommended alternative. For basic peptides, adding a small amount of dilute acetic acid can aid dissolution.[8]

-

Inconsistent Results: This can be due to repeated freeze-thaw cycles of the stock solution. Ensure the stock solution is aliquoted after the initial reconstitution. Also, verify the accuracy of the peptide concentration.

-

Cell Toxicity: If using a DMSO stock, ensure the final concentration in the assay is not toxic to the cells. Perform a vehicle control with the highest concentration of DMSO used.

By following these guidelines and protocols, researchers can effectively prepare and use Phe-Met-Arg-Phe amide acetate for a variety of in vitro studies to investigate its physiological roles and mechanisms of action.

References

- 1. FMRFamide - Wikipedia [en.wikipedia.org]

- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Essential Guide to Peptide Reconstitution and Storage - PANHANDLE - NEWS CHANNEL NEBRASKA [panhandle.newschannelnebraska.com]

- 6. FMRFamide-5 peptide [novoprolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocat.com [biocat.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. genscript.com [genscript.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Application Notes and Protocols for Phe-Met-Arg-Phe Amide Acetate in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phe-Met-Arg-Phe amide (FMRFamide) is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by a C-terminal -RFamide motif.[1] Initially isolated from the venus clam, Mercenaria mercenaria, FMRFamide and its related peptides are widely distributed among invertebrates and have been shown to play crucial roles in a variety of physiological processes, including the regulation of muscle contraction, cardiovascular function, feeding behavior, and reproduction.[1][2] In recent years, the effects of FMRFamide have also been studied in vertebrate systems.

The biological effects of FMRFamide are primarily mediated through the activation of G-protein coupled receptors (GPCRs).[3][4] Depending on the receptor subtype and the cell type, FMRFamide can trigger different downstream signaling cascades, most notably the modulation of intracellular cyclic AMP (cAMP) levels and the release of intracellular calcium (Ca2+).[2][3][5] These signaling events can lead to a variety of cellular responses, including changes in ion channel activity, gene expression, and cell viability. Some studies have also suggested that FMRFamide may have anti-apoptotic properties.

This document provides detailed application notes and protocols for the use of Phe-Met-Arg-Phe amide acetate (B1210297) in cell culture experiments, intended to guide researchers in studying its mechanism of action and cellular effects.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for FMRFamide activity based on published literature. It is important to note that these values can vary depending on the experimental system, including the cell type, receptor expression levels, and assay conditions.

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| Dissociation Constant (Kd) | 14 nM | Helix aspersa (snail) brain membranes | |

| Functional Activity | |||

| IC50 (Inhibition of Contraction) | ~10 µM | Helix aspersa (snail) heart |

No specific EC50 or IC50 values for FMRFamide acetate in common mammalian cell culture models such as HEK293 or CHO cells were identified in the reviewed literature. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell line and assay.

Signaling Pathways

FMRFamide initiates its cellular effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. Upon binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The specific G-protein activated (e.g., Gs, Gi/o, or Gq) determines the subsequent downstream signaling cascade.

FMRFamide-Induced Signaling Pathways

Caption: FMRFamide signaling pathways via G-protein coupled receptors.

Experimental Protocols

Protocol 1: Preparation of FMRFamide Acetate Stock Solution

This protocol describes the preparation of a stock solution of FMRFamide acetate for use in cell culture applications.

Materials:

-

Phe-Met-Arg-Phe amide acetate (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Bring the vial of lyophilized FMRFamide acetate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of FMRFamide acetate in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of FMRFamide acetate (MW = 633.7 g/mol ), dissolve 6.34 mg of the peptide in 1 mL of DMSO.

-

Vortex the solution gently until the peptide is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare intermediate dilutions of the FMRFamide stock solution in sterile serum-free medium or an appropriate assay buffer immediately before use.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of FMRFamide acetate on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

FMRFamide acetate stock solution (see Protocol 1)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of FMRFamide acetate in serum-free medium from the stock solution.

-

Remove the culture medium from the wells and replace it with 100 µL of the FMRFamide acetate dilutions. Include wells with medium alone (blank) and cells treated with vehicle (e.g., 0.1% DMSO in medium) as controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to FMRFamide acetate stimulation using a fluorescent calcium indicator such as Fura-2 AM.

Materials:

-

Cells of interest plated on glass-bottom dishes or 96-well black-walled, clear-bottom plates

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127 (for aiding dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

FMRFamide acetate stock solution

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2)

Procedure:

-

Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence imaging system and record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Prepare a working solution of FMRFamide acetate in HBSS at the desired final concentration.

-

Add the FMRFamide acetate solution to the cells while continuously recording the fluorescence ratio.

-

Continue recording for several minutes to capture the full calcium response.

-

Analyze the data by calculating the change in the F340/F380 ratio over time. The peak change in the ratio corresponds to the maximum intracellular calcium concentration.

Experimental Workflow for FMRFamide Application in Cell Culture

Caption: General experimental workflow for studying FMRFamide in cell culture.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling [pubmed.ncbi.nlm.nih.gov]

- 3. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 5. FMRFamide increases the adenylate cyclase activity and cylic AMP level of molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

Phe-Met-Arg-Phe Amide Acetate: Comprehensive Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, precise preparation and storage of Phe-Met-Arg-Phe amide (FMRFamide) acetate (B1210297) are critical for reproducible and accurate experimental outcomes. This document provides detailed application notes and protocols for the effective use of this neuropeptide.

FMRFamide is a member of a large family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 sequence.[1] First identified in the hard clam, Mercenaria mercenaria, it is known to play a significant role in regulating cardiac activity.[1] In various invertebrates, FMRFamide and its related peptides are involved in modulating heart rate, blood pressure, gut motility, and feeding behavior.[1] This document outlines the essential procedures for preparing and storing FMRFamide acetate solutions, along with protocols for its application in common research assays and an overview of its signaling pathways.

Chemical Properties and Data Presentation

A summary of the key chemical properties of FMRFamide acetate is provided below.

| Property | Value | Reference |

| Full Name | Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide Acetate | [2] |

| Molecular Formula | C₂₉H₄₂N₈O₄S (peptide base) | [2] |

| Molecular Weight | 598.77 g/mol (peptide base) | [1] |

| CAS Number | 64190-70-1 (peptide base) | [2] |

| Appearance | Lyophilized white powder | [3] |

Preparation of FMRFamide Acetate Solutions

The proper reconstitution of lyophilized FMRFamide acetate is crucial for its biological activity. The following protocols provide a step-by-step guide for preparing stock and working solutions.

Protocol 1: Preparation of an Aqueous Stock Solution (1 mM)

This protocol is suitable for most in vitro applications where an aqueous solution is required.

Materials:

-

Lyophilized FMRFamide acetate

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Sterile polypropylene (B1209903) tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Before opening, allow the vial of lyophilized FMRFamide acetate to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.

-

Calculate the volume of sterile water required to achieve a 1 mM stock solution. For example, to prepare a 1 mM solution from 1 mg of FMRFamide (MW: 598.77 g/mol ), you would add 1.67 mL of water.

-

Carefully add the calculated volume of sterile water to the vial.

-

Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

-

Label the aliquots clearly with the peptide name, concentration, and date of preparation.

-

Store the aliquots as recommended in the storage section below.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

For hydrophobic peptides or when higher concentrations are needed, an organic solvent may be necessary.

Materials:

-

Lyophilized FMRFamide acetate

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Sterile, high-purity water or appropriate buffer

-

Sterile polypropylene tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate the lyophilized peptide to room temperature as described in Protocol 1.

-

Add a small, precise volume of DMSO or DMF to the vial to dissolve the peptide at a high concentration (e.g., 10 mM). Peptides containing Methionine, such as FMRFamide, may be unstable in DMSO due to oxidation.[4]

-

Gently vortex to ensure complete dissolution.

-

For preparing working solutions, slowly add the organic stock solution to your aqueous buffer with gentle mixing. This dropwise addition helps to prevent precipitation.

-

Aliquot and store as described in Protocol 1.

Storage of FMRFamide Acetate Solutions

Proper storage is critical to maintain the integrity and activity of FMRFamide acetate.

| Storage Type | Temperature | Duration | Notes |

| Lyophilized Powder | -20°C to -80°C | Up to 12 months | For long-term storage, keep in a desiccator to prevent moisture absorption. |

| Stock Solutions | -20°C | Up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[5] |

| -80°C | Up to 6 months | Preferred for longer-term storage of solutions.[5] | |

| Working Solutions | 4°C | 1-2 weeks | For short-term use. Protect from light.[6] |

Important Considerations:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.

-

Light Sensitivity: Protect peptide solutions from direct light.[6]

-

Oxidation: FMRFamide contains a methionine residue, which is susceptible to oxidation. To minimize this, consider purging the vial with an inert gas like argon or nitrogen before sealing for storage.

Experimental Protocols and Applications

FMRFamide is widely used in various experimental settings to study its effects on neuronal activity, muscle contraction, and other physiological processes.

Application in In Vitro Assays

FMRFamide is frequently used in cell-based and tissue assays to investigate its biological functions.

Typical Working Concentrations:

-

For in vitro assays, FMRFamide is often used at final concentrations ranging from 10⁻³ to 10 µM.[7]

Protocol 3: In Vitro Muscle Contraction Assay This protocol describes a general workflow for assessing the effect of FMRFamide on isolated muscle tissue.

Workflow:

Figure 1: Workflow for an in vitro muscle contraction assay.

Methodology:

-

Isolate the target muscle tissue (e.g., mollusk heart, insect gut) and place it in an organ bath containing an appropriate physiological saline solution.

-

Mount the tissue to an isometric or isotonic force transducer to record contractile activity.

-

Allow the tissue to equilibrate for a set period, recording the baseline contractile force and frequency.

-

Prepare a working solution of FMRFamide acetate in the same physiological saline.

-

Add the FMRFamide working solution to the organ bath to achieve the desired final concentration.

-

Record the changes in the force and frequency of muscle contractions.

-

After recording the response, wash the tissue with fresh saline to observe recovery.

Signaling Pathways of FMRFamide

FMRFamide and its related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs).[8] However, in some systems, they can also directly gate ion channels.[8][9]

Generalized FMRFamide Signaling Pathway:

Figure 2: Generalized G-protein coupled receptor signaling pathway for FMRFamide.

In some molluscan neurons, FMRFamide can directly activate a ligand-gated ion channel, leading to a rapid depolarizing response.[10] This suggests that FMRFamide can act as a fast neurotransmitter in certain contexts.

FMRFamide-Gated Ion Channel Signaling:

Figure 3: FMRFamide signaling through a ligand-gated ion channel.

References

- 1. FMRFamide - Wikipedia [en.wikipedia.org]

- 2. Fmrfamide | C29H42N8O4S | CID 10100083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]